molecular formula C10H13NO2 B6594793 (+/-)-MDA-D5 solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material CAS No. 136765-42-9

(+/-)-MDA-D5 solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material

Cat. No.: B6594793
CAS No.: 136765-42-9
M. Wt: 184.25 g/mol
InChI Key: NGBBVGZWCFBOGO-KIUTZQKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-MDA-D5 (3,4-methylenedioxyamphetamine-D5) is a deuterium-labeled internal standard (IS) widely used in forensic, clinical, and pharmaceutical analyses. Supplied as a certified reference material (CRM) by Cerilliant®, this solution contains 1.0 mg/mL of (±)-MDA-D5 in methanol, packaged in a 1 mL ampule. It is designed for precise quantification of MDA (a psychoactive metabolite of MDMA) in biological matrices such as urine, plasma, and serum via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography (GC-MS) .

The deuterium atoms are strategically positioned to minimize isotopic interference while maintaining chromatographic behavior similar to non-deuterated MDA. This CRM is DEA-exempt and adheres to ISO/IEC 17025 and ISO 17034 certifications, ensuring traceability, stability, and accuracy. Storage at -20°C preserves integrity, and its methanol solvent (UN 1230, Class 3, PG 2) necessitates careful handling due to flammability and toxicity .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1,1,1,2,3-pentadeuteriopropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7H,4,6,11H2,1H3/i1D3,4D,7D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBBVGZWCFBOGO-KIUTZQKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C1=CC2=C(C=C1)OCO2)C([2H])(C([2H])([2H])[2H])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016105
Record name (+/-)-3,4-Methylenedioxyamphetamine-D5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136765-42-9
Record name (+/-)-3,4-Methylenedioxyamphetamine-D5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136765-42-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-MDA-D5 involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the methylenedioxy ring: This is typically achieved by reacting a suitable phenol with methylene chloride in the presence of a base.

    Introduction of the amine group: This step involves the nitration of the aromatic ring, followed by reduction to form the corresponding amine.

    Deuterium labeling:

Industrial Production Methods

Industrial production of (+/-)-MDA-D5 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large quantities of intermediates are synthesized using optimized reaction conditions to ensure high yield and purity.

    Purification: The intermediates are purified using techniques such as recrystallization, distillation, or chromatography.

    Deuterium labeling: The final product is labeled with deuterium using efficient and cost-effective methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(+/-)-MDA-D5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidized derivatives: Quinones and other oxidized forms.

    Reduced derivatives: Amines and other reduced forms.

    Substituted derivatives: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Toxicological Analysis

  • Drug Detection : The (+/-)-MDA-D5 solution is commonly used as an internal standard in the quantitative analysis of amphetamines and related compounds in biological matrices such as urine and blood. It helps improve the accuracy of results by compensating for variability during sample preparation and analysis.
  • Case Study : A study utilized (+/-)-MDA-D5 for the detection of amphetamines in oral fluid using a one-step derivatization-extraction method, showcasing its effectiveness in enhancing the sensitivity and specificity of drug testing protocols .

Pharmacokinetics Studies

  • Metabolism Studies : The compound is employed to investigate the metabolic pathways of MDA and its analogs. By using deuterated standards, researchers can trace the metabolic fate of drugs within biological systems.
  • Case Study : Research demonstrated that deuterated forms like (+/-)-MDA-D5 provide insights into drug deposition in dental tissues, revealing how drugs are retained over time and their potential implications for forensic investigations .

Calibration and Quality Control

  • Reference Material : As a certified reference material, (+/-)-MDA-D5 is essential for calibrating analytical instruments and validating methods used for detecting illicit drugs. Its consistent quality ensures reliable measurements across different laboratories.
  • Data Table: Calibration Standards for GC-MS Analysis
    AnalyteConcentration (ng/mL)Internal Standard Used
    MDA100(+/-)-MDA-D5
    MDMA100(+/-)-MDA-D5
    MDEA100(+/-)-MDA-D5

Forensic Applications

  • Postmortem Toxicology : In forensic science, (+/-)-MDA-D5 is utilized to assess drug concentrations in postmortem samples, aiding in determining cause of death or impairment levels at the time of death.
  • Case Study : A forensic investigation incorporated (+/-)-MDA-D5 to analyze drug deposition patterns in dentin, correlating drug use history with dental evidence .

Mechanism of Action

The mechanism of action of (+/-)-MDA-D5 is similar to that of MDA. It primarily acts on the central nervous system by:

    Releasing neurotransmitters: It promotes the release of serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.

    Inhibiting reuptake: It inhibits the reuptake of these neurotransmitters, prolonging their action.

    Molecular targets: The primary targets include serotonin transporters, dopamine transporters, and norepinephrine transporters.

Comparison with Similar Compounds

Comparison with Similar Compounds

Deuterated CRMs are critical for minimizing matrix effects and improving analytical precision. Below is a comparative analysis of (±)-MDA-D5 with structurally or functionally similar compounds:

Table 1: Key Parameters of (±)-MDA-D5 and Similar Deuterated CRMs

Compound Name Concentration Solvent Deuterated Positions Primary Application Storage Temp. Source (Certification)
(±)-MDA-D5 1.0 mg/mL Methanol 5 positions (D5) Quantifying MDA in urine, plasma, serum -20°C Cerilliant®
(±)-MDMA-D5 1.0 mg/mL Methanol 5 positions (D5) MDMA analysis in blood and hair -20°C Cerilliant®
(±)-Methamphetamine-D5 1.0 mg/mL Methanol 5 positions (D5) Methamphetamine quantification in urine -20°C Cerilliant®
5-HIAA-D5 (5-hydroxyindoleacetic acid-D5) 100 μg/mL Methanol 5 positions (D5) Serotonin metabolite analysis -70°C Sigma-Aldrich
Naloxone-D5 1.0 mg/mL Methanol 5 positions (D5) Opioid antagonist quantification -20°C Cerilliant®
DHEA-D5 (Dehydroepiandrosterone-D5) 100 μg/mL Methanol 5 positions (D5) Steroid profiling in clinical testing 2–8°C Cerilliant®

Key Observations:

Concentration Variability: (±)-MDA-D5 and related amphetamine analogs (e.g., MDMA-D5, Methamphetamine-D5) are standardized at 1.0 mg/mL for high-dose calibration, whereas metabolites like 5-HIAA-D5 and steroids (DHEA-D5) use lower concentrations (100 μg/mL) due to their endogenous abundance .

Structural Specificity :

  • MDA-D5 and MDMA-D5 share a methylenedioxy backbone but differ in side-chain substitution (MDA lacks MDMA’s methyl group). This structural distinction necessitates separate CRMs for accurate metabolite differentiation .
  • Methamphetamine-D5, while structurally similar, is used for quantifying methamphetamine rather than MDA, highlighting the importance of analyte-matched IS selection .

Application Scope: (±)-MDA-D5 is frequently paired with MDMA-D5 in multi-analyte panels for MDMA metabolism studies . Non-amphetamine deuterates like Naloxone-D5 and DHEA-D5 serve niche roles in opioid and endocrine research, respectively .

Storage Conditions: Most methanol-based CRMs require -20°C storage, but 5-HIAA-D5 demands -70°C due to its instability in light and heat .

Research Findings and Methodological Considerations

  • Multi-Analyte Panels: (±)-MDA-D5 is often combined with MDMA-D5 and Methamphetamine-D5 in workflows for simultaneous quantification of amphetamines and cathinones. For example, a 2023 study validated a LC-MS/MS method using MDA-D5 as an IS to analyze ten synthetic cathinones in urine, achieving precision (CV < 15%) and accuracy (85–115%) .
  • Stability in Biological Matrices: MDA-D5 demonstrates excellent stability in methanol and biological extracts.
  • Cross-Reactivity: Deuterated analogs like MDA-D5 show negligible cross-reactivity with non-target analytes, ensuring specificity in complex matrices such as sweat or hair .

Notes

Handling Precautions: Methanol’s flammability and toxicity (UN 1230) require storage in explosion-proof freezers and use in ventilated hoods .

Certification Importance : Cerilliant® CRMs include batch-specific Certificates of Analysis (CoA) detailing uncertainty margins (±2%), ensuring compliance with FDA and EMA guidelines .

Deuterium Positionality : The D5 label in MDA-D5 (vs. D3 or D8 in other CRMs) optimizes mass spectral resolution, avoiding overlap with native analyte ions .

Biological Activity

The compound (+/-)-MDA-D5 , or rac-3,4-Methylenedioxyamphetamine-D5, is a deuterated variant of 3,4-Methylenedioxyamphetamine (MDA). It is primarily used as a certified reference material in analytical chemistry, particularly for quantifying MDA levels in biological samples. This article explores the biological activity of (+/-)-MDA-D5, its pharmacological effects, and its applications in research.

  • Molecular Formula : C₁₀H₁₃D₅N₀₂
  • Molecular Weight : 184.246 g/mol
  • Appearance : Colorless liquid
  • Solvent : Methanol

Biological Activity Overview

(+/-)-MDA-D5 exhibits significant biological activity primarily as a central nervous system (CNS) stimulant. It increases the release of key neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to psychoactive effects including euphoria and enhanced sensory perception. However, it is also associated with potential neurotoxic effects, particularly with repeated use or high doses .

The mechanism by which (+/-)-MDA-D5 exerts its effects is closely related to its structural similarity to other psychoactive substances like MDMA. The compound interacts with serotonin receptors and inhibits the reuptake of serotonin, resulting in increased synaptic concentrations of this neurotransmitter.

Study 1: Neurotoxicity Assessment

A study assessed the neurotoxic potential of MDA and its metabolites in animal models. It was found that high doses led to significant reductions in serotonin levels and neuronal damage in specific brain regions. The study highlighted the importance of dosage and frequency of administration in evaluating the safety profile of MDA-related compounds.

Study 2: Pharmacokinetics

Research on the pharmacokinetics of MDA indicated that after administration, (+/-)-MDA-D5 is metabolized into various metabolites, including 4-hydroxy-3-methoxymethamphetamine (HMMA). The peak plasma concentrations (C_max) for MDA were observed to vary significantly based on dosage, with higher doses resulting in increased C_max values .

Parameter Low Dose (mg) High Dose (mg) C_max (ng/mL)
MDA701508.4 ± 2.1
HMMA701503.5 ± 0.4

Study 3: Analytical Applications

The use of (+/-)-MDA-D5 as an internal standard in LC-MS and GC-MS methods has been validated for quantifying MDA levels in various biological matrices. The deuterated form enhances the accuracy and reliability of analytical results due to its unique mass characteristics .

Advantages of Deuterated Compounds

The incorporation of deuterium into (+/-)-MDA-D5 provides several advantages:

  • Stability : Deuterated compounds tend to be more stable than their non-deuterated counterparts.
  • Analytical Precision : Enhanced tracking capabilities during mass spectrometry improve quantification accuracy.
  • Reduced Matrix Effects : Deuterated standards can reduce interference from biological matrices during analysis .

Q & A

How should working solutions be prepared from (±)-MDA-D5 CRM to ensure accurate quantification in LC-MS/MS assays?

Methodological Answer:

  • Step 1 : Thaw the CRM ampule at room temperature and vortex for 30 seconds to ensure homogeneity.
  • Step 2 : Perform serial dilutions in methanol to achieve working concentrations (e.g., 100 ng/mL to 10 µg/mL). Use calibrated pipettes and glassware to minimize volumetric errors.
  • Step 3 : Validate dilution accuracy by comparing response factors against freshly prepared calibrators. For example, and emphasize using deuterated internal standards at 0.5–1.0 µg/mL in methanol for spike-and-recovery experiments .
  • Step 4 : Store working solutions at −20°C in amber vials to prevent photodegradation and solvent evaporation .

What strategies resolve discrepancies in deuterated internal standard recovery rates when analyzing MDA in complex matrices?

Advanced Methodological Considerations:

  • Matrix Effect Mitigation : Use post-column infusion (PCI) to identify ion suppression/enhancement zones in LC-MS/MS. Adjust chromatographic conditions (e.g., gradient elution) to shift analyte retention times away from interfering compounds .
  • Normalization : Calculate recovery rates using the deuterated standard’s response relative to a non-deuterated analog. highlights this approach for correcting extraction efficiency losses in blood and hair matrices .
  • Alternative Internal Standards : Cross-validate with structurally distinct deuterated compounds (e.g., MDMA-D5) if (±)-MDA-D5 co-elutes with matrix interferents .

What are the optimal storage conditions for (±)-MDA-D5 CRM to ensure long-term stability?

Basic Protocol:

  • Short-Term : Store unopened ampules at −20°C in the dark. Avoid repeated freeze-thaw cycles by aliquoting into smaller volumes after initial use .
  • Long-Term : For multi-year stability, store at −70°C. and validate −70°C storage for similar deuterated CRMs in methanol, showing <2% degradation over 24 months .
  • Handling : Warm sealed ampules to room temperature before opening to prevent moisture condensation and solvent evaporation.

How does isotopic purity and deuteration position impact method validation parameters?

Advanced Analysis:

  • Isotopic Contribution : Calculate the residual non-deuterated analyte using the molecular formula (e.g., C11H10D5NO2 in ) and adjust calibration curves to account for natural abundance contributions .
  • Position-Specific Effects : Ensure deuteration sites (e.g., methylenedioxy or aromatic positions) do not interfere with fragmentation patterns in MS. For example, ’s GC-MS method for MDA-D5 required derivatization to avoid deuteration-related peak splitting .
  • Validation Metrics : Include isotopic purity (≥98% per ) in batch-specific CRM certificates for calculating uncertainty budgets .

Which analytical techniques are validated for use with (±)-MDA-D5 CRM?

Validated Techniques and Advantages:

Technique Advantages Evidence Source
LC-MS/MS High sensitivity (LOQ ≤0.1 ng/mL), suitable for polar metabolites
GC-MS Robust for volatile derivatives (e.g., TFAA-derivatized MDA), cost-effective
UHPLC-QTOF Non-targeted screening with isotopic pattern recognition

How should batch-to-batch variability in CRM performance be assessed for longitudinal studies?

Experimental Design:

  • Cross-Batch Calibration : Analyze three CRM batches (e.g., ’s LGCAMP1364.06-01) alongside NIST-traceable standards to quantify variability in retention time, ion ratio, and response factor .
  • Statistical Criteria : Apply ANOVA to inter-batch data; acceptable variability is ≤15% RSD for precision and ≤±20% bias for accuracy .
  • Documentation : Include batch-specific CoA data (e.g., isotopic purity, residual solvents) in method SOPs .

What steps verify (±)-MDA-D5 CRM concentration accuracy after prolonged storage?

Verification Protocol:

  • Step 1 : Compare stored CRM against a freshly prepared NIST-traceable standard using standard addition.
  • Step 2 : Perform recovery tests in spiked matrices (e.g., serum, urine). achieved 85–110% recovery for deuterated CRMs stored for >2 years .
  • Step 3 : Use a bracketing calibration curve (3-point QC) to confirm linearity (R² ≥0.995) .

How do residual non-deuterated analytes in CRM affect quantification, and how are they modeled?

Computational Corrections:

  • Isotopic Contribution Factor (ICF) : Calculate using the formula:
    \text{ICF} = \frac{\text{% Non-deuterated}}{\text{% Deuterated}} \times \frac{\text{Molar Mass}}{\text{Molar Mass Difference}}

    For (±)-MDA-D5, ’s molecular weight (198.27 g/mol) and deuteration sites inform ICF adjustments .

  • Software Tools : Use Skyline or MassHunter to deconvolute isotopic peaks and subtract background contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.